5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the core structure.
Attachment of Dichlorobenzylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the dichlorobenzylsulfanyl group is attached to the thienopyrimidine core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to biologically active molecules.
Medicine
Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where thienopyrimidines have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceutical Manufacturing: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: Other compounds in this class with different substituents.
Benzylsulfanyl Derivatives: Compounds with similar benzylsulfanyl groups but different core structures.
Uniqueness
The uniqueness of 5-(4-Chlorophenyl)-4-[(2,4-dichlorobenzyl)sulfanyl]thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H11Cl3N2S2 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H11Cl3N2S2/c20-13-4-1-11(2-5-13)15-9-26-19-17(15)18(23-10-24-19)25-8-12-3-6-14(21)7-16(12)22/h1-7,9-10H,8H2 |
InChI Key |
CXZNIPVZEDPBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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